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Compound of Interest

Compound Name: 2-Octyldodecyl heptanoate

Cat. No.: B15175844 Get Quote

Spectroscopic Data for 2-Octyldodecyl
Heptanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
octyldodecyl heptanoate. Due to the limited availability of published experimental spectra for

this specific molecule, this document presents predicted data based on the analysis of its

chemical structure and established principles of NMR, IR, and Mass Spectrometry for long-

chain esters. It also includes generalized experimental protocols for acquiring such data.

Chemical Structure and Properties
IUPAC Name: 2-octyldodecyl heptanoate

Molecular Formula: C₂₇H₅₄O₂

Molecular Weight: 410.72 g/mol

CAS Number: 94277-33-5

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 2-octyldodecyl
heptanoate. These predictions are based on the known spectral characteristics of its

constituent functional groups (ester, long alkyl chains).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.05 d 2H -O-CH₂-CH-

~2.25 t 2H -CO-CH₂-CH₂-

~1.60 m 3H
-CO-CH₂-CH₂- & -O-

CH₂-CH-

~1.25 br s 40H

-(CH₂)ₙ- (overlapping

signals from both alkyl

chains)

~0.88 t 6H
-CH₃ (terminal methyl

groups)

¹³C NMR (Carbon NMR) Data
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Chemical Shift (δ) ppm Assignment

~174.0 C=O (Ester carbonyl)

~67.5 -O-CH₂-

~38.5 -O-CH₂-CH-

~34.5 -CO-CH₂-

~31.9 -(CH₂)ₙ- (multiple overlapping signals)

~29.7 -(CH₂)ₙ- (multiple overlapping signals)

~29.4 -(CH₂)ₙ- (multiple overlapping signals)

~29.1 -(CH₂)ₙ- (multiple overlapping signals)

~26.2 -(CH₂)ₙ- (multiple overlapping signals)

~25.0 -(CH₂)ₙ- (multiple overlapping signals)

~22.7 -CH₂-CH₃

~14.1 -CH₃ (terminal methyl groups)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

2955-2920 Strong
C-H stretch (asymmetric, CH₃

& CH₂)

2870-2850 Strong
C-H stretch (symmetric, CH₃ &

CH₂)

1740-1735 Strong C=O stretch (Ester carbonyl)

1470-1460 Medium C-H bend (CH₂ scissoring)

1380-1370 Medium
C-H bend (CH₃ symmetric

bending)

1260-1160 Strong C-O stretch (Ester)
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Mass Spectrometry (MS)
The predicted mass spectrum of 2-octyldodecyl heptanoate would likely be obtained using a

soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion.

m/z Ion

411.4202 [M+H]⁺

433.4021 [M+Na]⁺

449.3761 [M+K]⁺

Under Electron Ionization (EI), significant fragmentation would be expected. Key fragmentation

patterns for long-chain esters include:

McLafferty Rearrangement: This would lead to a prominent peak corresponding to the

protonated heptanoic acid fragment.

Alpha-cleavage: Cleavage at the bonds adjacent to the carbonyl group.

Loss of the alkoxy group: Cleavage of the C-O single bond.

A series of peaks separated by 14 Da (CH₂): Characteristic of the fragmentation of the long

alkyl chains.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
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Sample Preparation
Data Acquisition Data Processing

~10-20 mg of
2-Octyldodecyl Heptanoate

~0.7 mL of
Deuterated Solvent

(e.g., CDCl₃)
Vortex to Dissolve Transfer to

NMR Tube
Place sample in

NMR Spectrometer
Lock on

Deuterium Signal Shim Magnet Coils Acquire ¹H and ¹³C Spectra Fourier Transform Phase Correction Baseline Correction Integrate Peaks (¹H) Peak Picking

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

IR Spectroscopy

Sample Preparation Data Acquisition Data Processing

A few drops of neat liquid
2-Octyldodecyl Heptanoate

Place between two
NaCl or KBr plates

Place sample holder in
FTIR Spectrometer

Acquire Background
Spectrum (air)

Acquire Sample
Spectrum Atmospheric Correction Baseline Correction Peak Picking

Click to download full resolution via product page

IR Spectroscopy Experimental Workflow

Mass Spectrometry

Sample Preparation
Data Acquisition

Data Processing

Dilute sample in
appropriate solvent

(e.g., Methanol/Acetonitrile)

Infuse into Mass
Spectrometer via Syringe Pump

Ionize sample
(e.g., ESI or EI)

Analyze ions in
Mass Analyzer Detect Ions Generate Mass Spectrum

(m/z vs. Intensity)
Identify Molecular Ion
and Fragment Peaks

Click to download full resolution via product page
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Mass Spectrometry Experimental Workflow

Conclusion
The predicted spectroscopic data and generalized experimental workflows presented in this

guide provide a foundational understanding for the analytical characterization of 2-
octyldodecyl heptanoate. Experimental verification is necessary to confirm these predictions

and to fully elucidate the spectroscopic properties of this compound. This information serves as

a valuable resource for researchers and professionals involved in the synthesis, quality control,

and application of this long-chain ester.

To cite this document: BenchChem. [Spectroscopic data for 2-Octyldodecyl heptanoate
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15175844#spectroscopic-data-for-2-octyldodecyl-
heptanoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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